

# Vps34-IN1 apoptosis induction in cancer cells

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**Compound Focus:** Vps34-IN-1

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## Mechanism of Action and Key Findings

VPS34-IN1 is a potent and selective inhibitor of Vps34 (vacuolar protein sorting 34), the sole class III Phosphatidylinositol 3-kinase (PI3K). It inhibits recombinant Vps34 with an  $IC_{50}$  of 25 nM and shows high specificity, with no significant inhibition of 340 protein kinases or 25 other lipid kinases, including all class I and class II PI3K isoforms [1].

The compound exerts its antitumor effects by disrupting crucial cellular processes and signaling pathways. The table below summarizes the key cellular effects and evidence from different cancer models.

Cellular Effect / Pathway	Experimental Evidence	Cancer Model
<b>Induces Apoptosis</b>	Increased Annexin V staining; caspase activation [2].	ER+ Breast Cancer, AML [2] [3]
<b>Activates ER Stress (PERK/ATF4/CHOP)</b>	Increased phosphorylation of PERK, upregulation of ATF4 and CHOP proteins [2].	ER+ Breast Cancer [2]
<b>Inhibits Autophagy</b>	Dispersal of PtdIns(3)P probe; reduced LC3-II puncta and LC3 lipidation; impaired autophagic flux [1] [3].	AML, General Cell Models [1] [3]
<b>Impairs SGK3 Phosphorylation</b>	Rapid loss of SGK3 phosphorylation at T-loop and hydrophobic motif sites [1].	General Cell Models [1]

Cellular Effect / Pathway	Experimental Evidence	Cancer Model
<b>Synergistic Cell Death</b>	Enhanced cell death when combined with L-asparaginase [3].	AML [3]
<b>Inhibits FLT3-ITD Signaling</b>	Suppression of STAT5 phosphorylation [3].	AML (MOLM-14 cells) [3]

## Experimental Protocols

Here are detailed methodologies for key experiments demonstrating VPS34-IN1's activity.

### Protocol 1: Assessing Apoptosis via Flow Cytometry

This protocol is for quantifying VPS34-IN1-induced apoptosis using Annexin V/propidium iodide (PI) staining [2] [3].

- **Cell Seeding:** Plate cancer cells (e.g., MCF-7, T47D for ER+ breast cancer; MOLM-14 for AML) in 12-well plates at a density of  $2-5 \times 10^5$  cells per well in complete growth medium.
- **Compound Treatment:** After 24 hours, treat cells with VPS34-IN1 at desired concentrations (e.g., 1-10  $\mu\text{M}$ ). Include a vehicle control (e.g., DMSO, concentration typically  $\leq 0.1\%$ ).
- **Incubation:** Incubate cells for 24-48 hours at  $37^\circ\text{C}$  in a 5%  $\text{CO}_2$  incubator.
- **Cell Harvesting:** Collect both floating and adherent cells (use trypsinization for adherent cells). Centrifuge at  $300 \times g$  for 5 minutes and wash once with cold PBS.
- **Staining:** Resuspend the cell pellet in 100  $\mu\text{L}$  of 1X Annexin V binding buffer. Add 5  $\mu\text{L}$  of fluorescently conjugated Annexin V and 5  $\mu\text{L}$  of PI (or 7-AAD) solution. Incubate for 15 minutes at room temperature in the dark.
- **Analysis:** Add 400  $\mu\text{L}$  of binding buffer to each tube and analyze by flow cytometry within 1 hour. Use untreated and single-stained controls for compensation and gating.

### Protocol 2: Monitoring ER Stress and Apoptotic Markers by Western Blotting

This protocol detects the upregulation of key proteins in the ER stress-mediated apoptotic pathway [2].

- **Cell Treatment and Lysis:** Treat cells with VPS34-IN1 as described in Protocol 1. After treatment, lyse cells on ice for 30 minutes using RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Centrifuge lysates at 12,000 x g for 15 minutes at 4°C. Collect the supernatant and determine protein concentration using a BCA or Bradford assay.
- **Gel Electrophoresis and Transfer:** Separate 20-40 µg of total protein per sample by SDS-PAGE (8-12% gels). Transfer proteins onto a PVDF or nitrocellulose membrane.
- **Blocking and Antibody Incubation:**
  - Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
  - Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
    - **Key Antibodies:** Anti-phospho-PERK, anti-ATF4, anti-CHOP, anti-cleaved caspase-3.
  - Wash membrane 3 times with TBST, 5 minutes each.
  - Incubate with appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash membrane 3 times with TBST, 5 minutes each.
- **Detection:** Develop blots using enhanced chemiluminescence (ECL) reagent and visualize with a chemiluminescence imager. Re-probe the membrane with an anti-β-actin or anti-GAPDH antibody as a loading control.

## Protocol 3: Validating Vps34 Inhibition via SGK3 Phosphorylation

This assay uses SGK3 phosphorylation status as a pharmacodynamic biomarker for Vps34 inhibition [1].

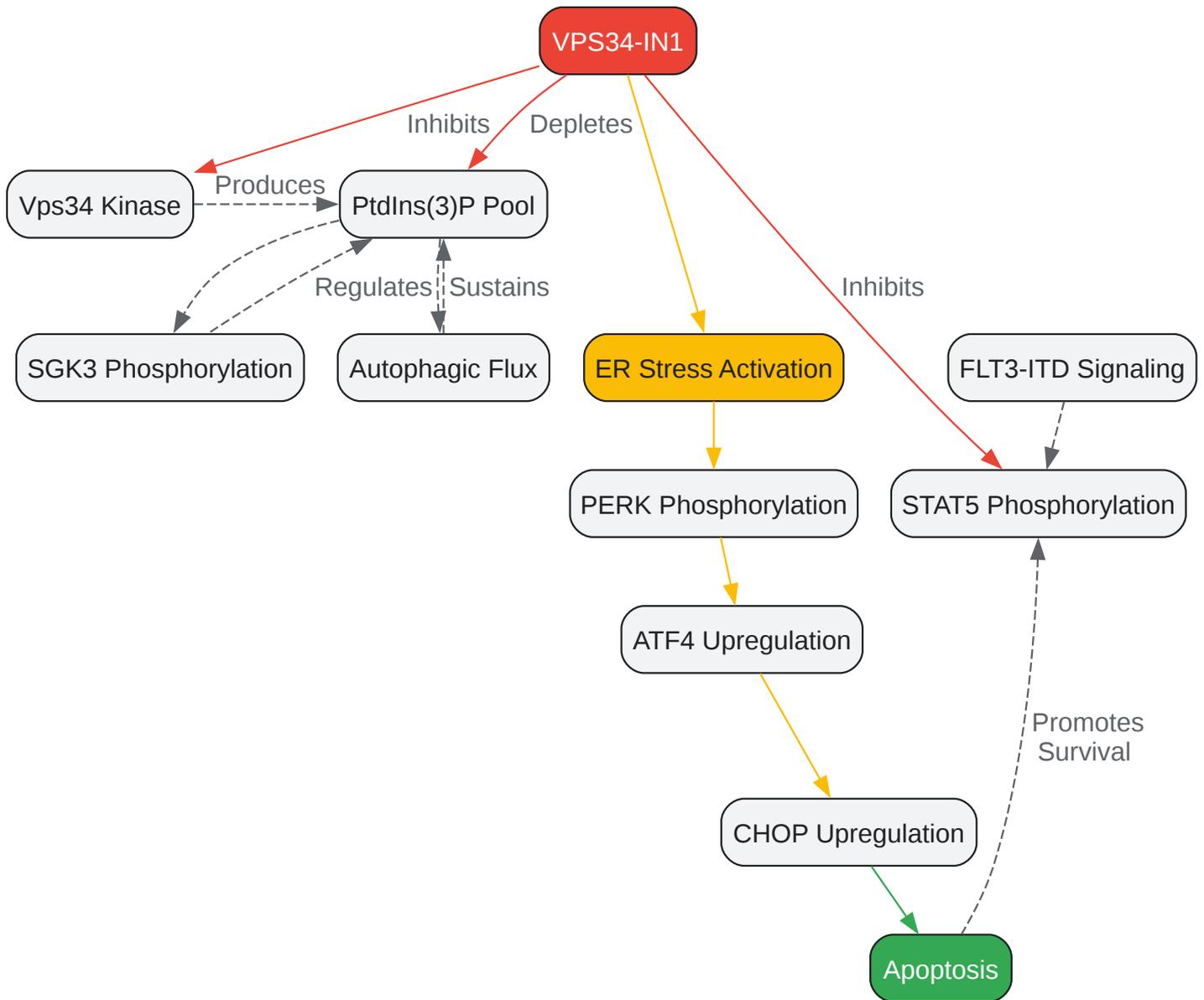
- **Rapid Treatment:** Treat cells with VPS34-IN1 (e.g., 1 µM) for a short duration (as little as 1-5 minutes).
- **Cell Lysis and Western Blotting:** Immediately lyse cells and perform western blotting as detailed in Protocol 2.
- **Antibodies for Analysis:**
  - Use antibodies specific for phosphorylated SGK3 at the T-loop (p-T320, PDK1 site) and hydrophobic motif (p-S486, mTOR site).
  - Also probe for total SGK3 protein to confirm equal loading.
- **Expected Outcome:** Successful Vps34 inhibition will result in a rapid (~50-60%) reduction in SGK3 phosphorylation.

## Anticancer Activity Data

The following table provides a quantitative summary of VPS34-IN1's efficacy across different experimental models.

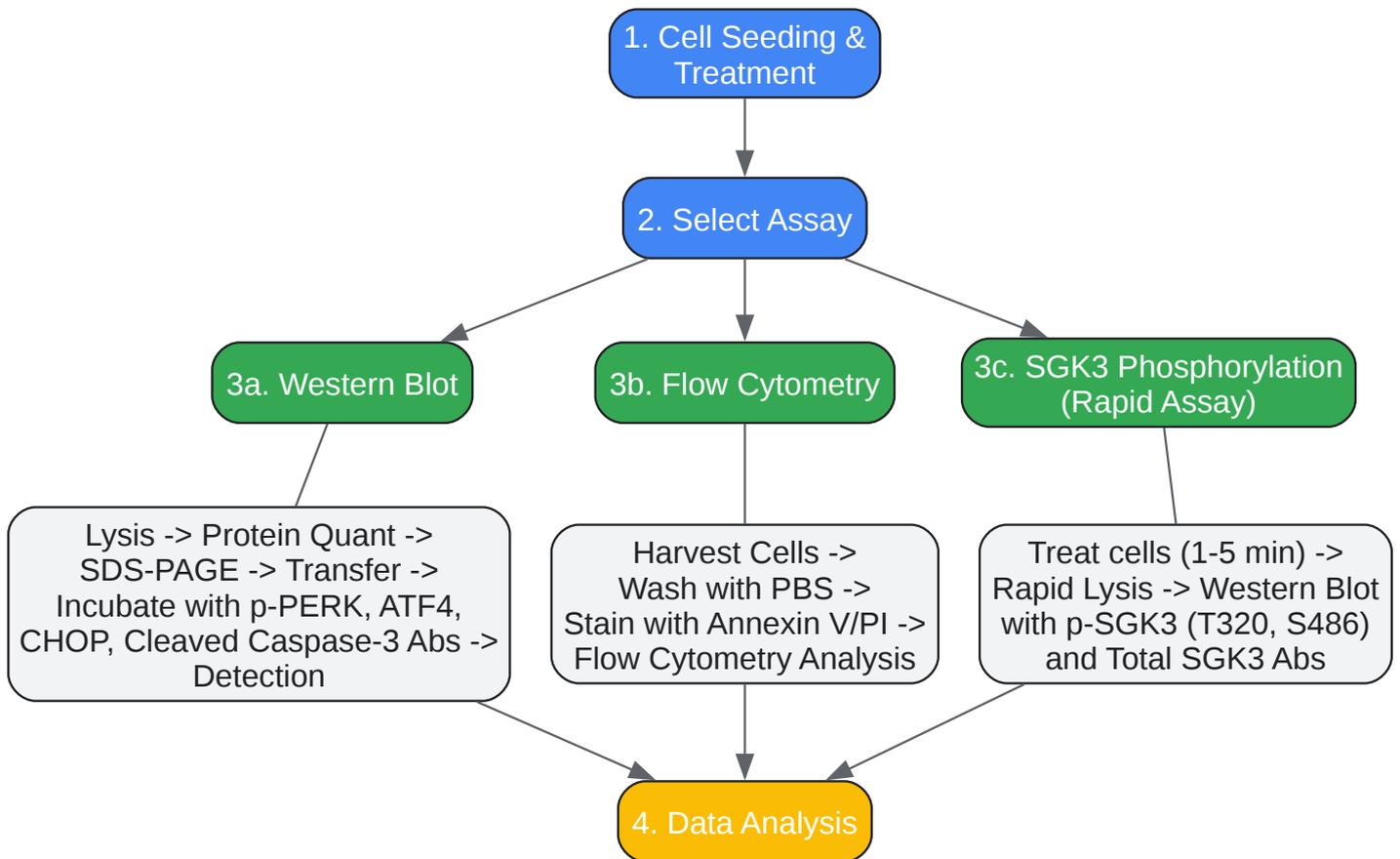
Cancer Type	Model System	Key Metrics (e.g., IC <sub>50</sub> , Apoptosis)	Combination Synergy
<b>ER+ Breast Cancer</b>	MCF-7, T47D cell lines <i>in vitro</i> ; Mouse xenograft models <i>in vivo</i>	Induced apoptosis; Inhibited cell viability <i>in vitro</i> and tumor growth <i>in vivo</i> [2].	Not Reported in Searches
<b>Acute Myeloid Leukemia (AML)</b>	MOLM-14, MV4-11, HL-60, and primary patient-derived AML cells <i>in vitro</i>	Induced apoptosis in AML cell lines and primary cells; sparing normal CD34+ hematopoietic cells [3].	Synergy with L-asparaginase (ZIP model analysis) [3].
<b>Liver Cancer</b>	Cited as having "significant antitumor effect" [2].	Data not detailed in available searches.	Not Reported in Searches

## Technical Specifications & Workflow



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*Diagram 1: Mechanisms of VPS34-IN1-Induced Apoptosis in Cancer Cells. The diagram illustrates how VPS34-IN1 inhibits the Vps34 kinase, leading to pleiotropic effects including induction of ER stress-mediated apoptosis and disruption of pro-survival signaling.*



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*Diagram 2: Experimental Workflow for Evaluating VPS34-IN1 Activity. This flowchart outlines the key steps for conducting major assays to investigate the effects of VPS34-IN1, from cell treatment to data analysis.*

## Application Notes for Researchers

- **Model Selection:** VPS34-IN1 shows efficacy in diverse models, including ER+ breast cancer (MCF-7, T47D) and AML (MOLM-14, MV4-11) cell lines, as well as primary patient-derived AML cells [2] [3].
- **Biomarker Validation:** SGK3 phosphorylation status is a highly responsive and specific biomarker for confirming target engagement by VPS34-IN1 in cellular assays [1].
- **Combination Therapy:** The synergistic effect with L-asparaginase in AML models suggests a promising strategy for combination regimens, potentially lowering effective doses and mitigating resistance [3].

- **Mechanistic Confirmation:** Using PERK inhibitors (e.g., GSK2656157) or siRNA knockdown is essential to confirm that apoptosis is specifically mediated through the ER stress pathway [2].

## Common Troubleshooting

- **Insufficient Apoptosis Induction:** Confirm VPS34 inhibition by monitoring SGK3 phosphorylation. Optimize treatment duration and concentration, and ensure using sensitive cell lines.
- **High Background in Flow Cytometry:** Include untreated and single-stained controls for proper compensation. Use fresh Annexin V binding buffer and analyze samples immediately after staining.
- **Weak Signal in Western Blots:** Verify antibody specificity and optimal dilution for target proteins. Ensure complete protein transfer and use high-sensitivity ECL reagents.
- **Lack of Synergy in Combinations:** Perform dose-response matrix experiments and use reference models like ZIP for robust synergy quantification [3].

## Reference List

- VPS34-IN1 induces apoptosis of ER+ breast cancer cells via activating PERK/ATF4/CHOP pathway. *Biochemical Pharmacology*. 2023;214:115634. [Crossref] [PubMed]
- Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase. *Biochemical Journal*. 2014;463(3):413–427. [Crossref] [PubMed]
- Antileukemic activity of the VPS34-IN1 inhibitor in acute myeloid leukemia. *Oncogenesis*. 2020;9:94. [Crossref] [PubMed]

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## References

1. Characterization of VPS34-IN1, a selective inhibitor ... [pmc.ncbi.nlm.nih.gov]
2. - VPS of ER+ breast 34 cells via... IN 1 induces apoptosis cancer [pubmed.ncbi.nlm.nih.gov]
3. Antileukemic activity of the VPS34-IN1 inhibitor in acute ... [nature.com]

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